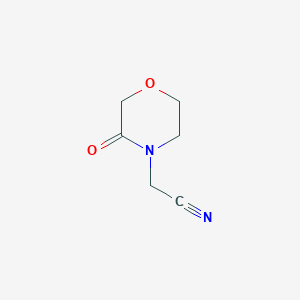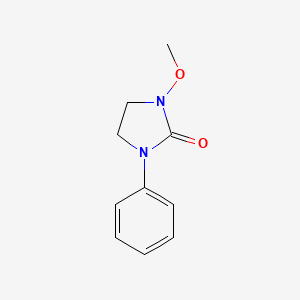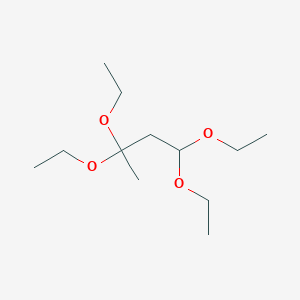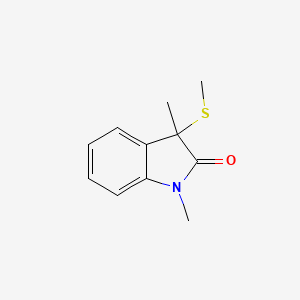
2-(3-Oxomorpholino)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholineacetonitrile, 3-oxo- is a chemical compound with the molecular formula C6H8N2O2 It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetonitrile, 3-oxo- can be achieved through several methods. One common approach involves the reaction of morpholine with acetonitrile in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a solvent such as ethanol or dimethylformamide. The reaction can be represented as follows:
[ \text{Morpholine} + \text{Acetonitrile} \rightarrow \text{4-Morpholineacetonitrile, 3-oxo-} ]
Industrial Production Methods
Industrial production of 4-Morpholineacetonitrile, 3-oxo- often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Morpholineacetonitrile, 3-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Morpholineacetonitrile, 3-oxo- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-Morpholineacetonitrile, 3-oxo- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Morpholineacetonitrile: Similar in structure but lacks the oxo group.
Morpholine: The parent compound, which lacks the nitrile and oxo groups.
Acetonitrile: Contains the nitrile group but lacks the morpholine ring.
Uniqueness
4-Morpholineacetonitrile, 3-oxo- is unique due to the presence of both the morpholine ring and the nitrile group, which confer distinct chemical and biological properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-(3-oxomorpholin-4-yl)acetonitrile |
InChI |
InChI=1S/C6H8N2O2/c7-1-2-8-3-4-10-5-6(8)9/h2-5H2 |
InChI Key |
YPPJUMZSEMVHGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(pyridin-2-ylmethyl)-3-(4-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13951859.png)



![2-[(Ethoxycarbonyl)amino]but-3-enoic acid](/img/structure/B13951894.png)






![tert-butyl 2-(3-(3-chloro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl)-2-methylbutylcarbamate](/img/structure/B13951940.png)
